molecular formula C18H24O5 B14448574 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 77544-65-1

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B14448574
CAS No.: 77544-65-1
M. Wt: 320.4 g/mol
InChI Key: VNAUVSMBOXAZFQ-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound characterized by its naphthalene core and multiple ethoxy groups. This compound is notable for its unique structure, which combines the aromatic properties of naphthalene with the flexibility and solubility imparted by the ethoxy chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with naphthol, which is reacted with ethylene oxide to introduce the first ethoxy group.

    Subsequent Ethoxylation: The intermediate product is then subjected to further ethoxylation reactions using ethylene oxide under basic conditions to sequentially add more ethoxy groups.

    Final Step: The final product, this compound, is obtained after purification processes such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can also enhance the efficiency of the ethoxylation process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthaldehydes, naphthoic acids, and substituted naphthalenes.

Scientific Research Applications

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

    Biology: This compound can be employed in the study of biological systems, especially in the investigation of enzyme-substrate interactions.

    Industry: In industrial settings, it is used as a surfactant and emulsifying agent in the formulation of various products.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ethoxy chains provide flexibility, allowing the compound to adapt to different molecular environments. The naphthalene core can engage in π-π stacking interactions, which are crucial for its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-(2-(Methoxyethoxy)ethoxy)ethoxy)ethanol: This compound has a similar structure but with a methoxy group instead of a naphthalen-2-yloxy group.

    2-(2-(2-(2-(Chloroethoxy)ethoxy)ethoxy)ethanol: This compound features a chloro group, which imparts different reactivity and properties.

Uniqueness

The uniqueness of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol lies in its naphthalene core, which provides aromaticity and potential for π-π interactions, distinguishing it from other similar compounds that lack this feature.

Properties

IUPAC Name

2-[2-[2-(2-naphthalen-2-yloxyethoxy)ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c19-7-8-20-9-10-21-11-12-22-13-14-23-18-6-5-16-3-1-2-4-17(16)15-18/h1-6,15,19H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAUVSMBOXAZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612084
Record name 2-[2-(2-{2-[(Naphthalen-2-yl)oxy]ethoxy}ethoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77544-65-1
Record name 2-[2-(2-{2-[(Naphthalen-2-yl)oxy]ethoxy}ethoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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